molecular formula C8H14O2 B2528003 (1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid CAS No. 21003-42-9

(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid

Cat. No.: B2528003
CAS No.: 21003-42-9
M. Wt: 142.198
InChI Key: JFJVSZSPJXVIHD-PHDIDXHHSA-N
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Description

(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative

Scientific Research Applications

(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for trans-2-(Tert-butyl)cyclopropane-1-carboxylic acid is not mentioned in the search results, a class of 2-substituted-cyclopropane-1-carboxylic acids was synthesized as non-natural small molecule inhibitors of O-acetylserine sulfhydrylase (OASS-A), a pyridoxal-5′-phosphate-dependent enzyme responsible for cysteine biosynthesis in many pathological microorganisms .

Safety and Hazards

This compound may cause serious eye irritation, may cause respiratory irritation, and is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed, contact a poison center or doctor/physician .

Future Directions

The synthesis of trans-2-(Tert-butyl)cyclopropane-1-carboxylic acid and similar compounds could have significant implications in the field of medicinal chemistry. For instance, these compounds could serve as potent non-natural small molecule inhibitors of OASS-A, potentially offering a novel strategy to overcome bacterial resistance to antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of tert-butyl diazoacetate with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. This reaction proceeds via the formation of a metal-carbene intermediate, which then undergoes cyclopropanation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of the bulky tert-butyl group. These features confer specific steric and electronic properties that can be exploited in the design of chiral catalysts, ligands, and other functional molecules. The compound’s ability to undergo a variety of chemical reactions also makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

(1R,2R)-2-tert-butylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,3)6-4-5(6)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJVSZSPJXVIHD-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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